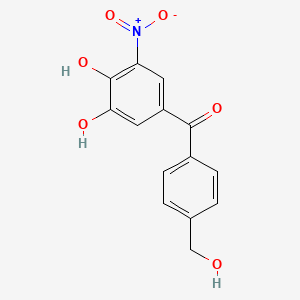
RU-302
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RU-302 is a pan TAM inhibitor that blocks the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain . It effectively blocks Gas6-inducible Axl receptor activation with a low micromolar IC50 in cell assays, and suppresses lung cancer tumor growth .
Molecular Structure Analysis
The molecular formula of this compound is C24H24F3N3O2S . It has a molecular weight of 475.53 . The exact structure can be found in the Certificate of Analysis provided by the manufacturer .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance . It has a storage life of 3 years at -20°C in powder form, and 2 years at 4°C .Applications De Recherche Scientifique
Data Management in Scientific Collaborations : Rucio, an open-source software framework, is used in scientific collaborations for data management. It organizes, manages, and accesses data across distributed locations, initially developed for the ATLAS high-energy physics experiment (Barisits et al., 2019).
Neutronic Properties of Reactors : A study on the neutronic characteristics of a thorium reactor, utilizing high-temperature gas-cooled low-power thorium reactor units (RU), focused on fuel blocks and pellets of different configurations (Shamanin et al., 2018).
Creep Behavior of Co-base Superalloy : MAR-M 302, a Co-base superalloy, is used in military and commercial aircraft-turbine engines. This study explored its creep behavior under various temperatures and stresses (Aghaie-Khafri & Binesh, 2010).
Pt–Ru Electrocatalysts for Fuel Cells : This review focuses on the research progress of Pt–Ru electrocatalysts used in fuel cells, considering their material science and electrocatalytic aspects (Petrii, 2008).
Magnetic Behavior in Ru-based Superconducting Ferromagnets : This study investigated the magnetic behavior of Ru-based superconducting ferromagnets, proposing a model to describe various observed magnetic transitions (Nigam et al., 2008).
Electrochemiluminescence of Ruthenium in Bioanalysis : This review discusses the applications of electrochemiluminescence of tris(2,2'-bipyridyl)ruthenium(II) in bioassays, including DNA, immunoassay, and functional nucleic acid sensors (Wei & Wang, 2011).
Technical Feasibility of RU-43 Fuel in Reactors : The feasibility of using recovered uranium (RU) fuel in CANDU-6 reactors was analyzed, focusing on fuel discharge burnup and fuel-cycle cost reduction (Horhoianu & Patrulescu, 2008).
Ruthenium in Solar Cells : A review on dye-sensitized solar cells (DSSCs) highlighted the use of ruthenium-based dyes and their alternatives, including metal-free, quantum-dot, perovskite-based sensitizer, and natural dyes (Shalini et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)




![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)